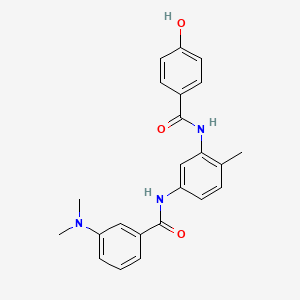

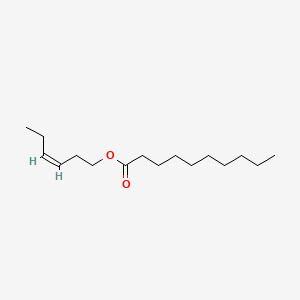

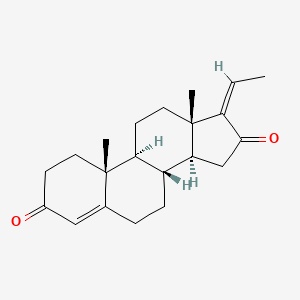

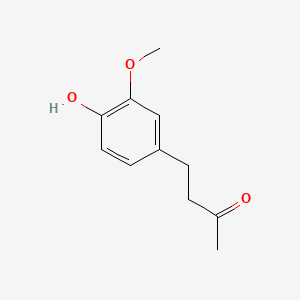

3-(dimethylamino)-N-(3-(4-hydroxybenzamido)-4-methylphenyl)benzamide

Descripción general

Descripción

3-(dimethylamino)-N-(3-(4-hydroxybenzamido)-4-methylphenyl)benzamide, also known as DMH-4-MPB, is a synthetic compound that has been studied for its potential applications in scientific research. It is an amide derivative of 4-methylphenylbenzamide, which has been used in a variety of research applications. DMH-4-MPB has been used in both in vivo and in vitro experiments and has been found to have a variety of biological activities.

Aplicaciones Científicas De Investigación

Cancer Research

ZM 336372 has been identified as a novel Raf-1 activating agent . It has been shown to induce the MAPK cascade and cause growth inhibition in solid tumor cell lines . This has been tested on four different solid tumor cell lines, including HepG2 (hepatocellular carcinoma), HT-29 (colon cancer), Panc-1 (pancreatic cancer), and MiaPaca-2 (pancreatic cancer) . The growth inhibition was found to be proportional to the concentration of ZM 336372 added to the cell culture .

Protein Kinase Inhibition

ZM 336372 is a potent, cell-permeable, reversible, ATP-competitive, and specific inhibitor of the protein kinase c-Raf . It inhibits c-Raf with ten-fold greater potency compared to B-Raf . It has no significant effect on many other protein kinases tested (even at 50 µM) with the exception of SAPK2a/p38α (IC₅₀ = 2 µM) and SAPK2b/p38β2 (IC₅₀ = 2 µM) .

Chemotherapeutic Agent

Due to its ability to activate the Raf/Mek/Erk cascade, ZM 336372 may prove to be an important novel chemotherapeutic agent in the future . In vivo studies are underway .

Neuroendocrine Cell Lines

ZM 336372 has been tested on neuroendocrine cell lines due to its growth inhibition properties .

Pancreatic Cancer Cell Lines

The pancreas cancer cell lines (MiaPaCa-2 and Panc-1) showed dramatic growth inhibition at 100 uM of ZM 336372 . Western blot analysis demonstrated an increase in phospho-MEK 1/2 and phospho-p44/42 MAPK between control cells and those treated with ZM 336372 in all four cell lines .

Hepatocellular Carcinoma and Colon Cancer Cell Lines

The HepG2 (hepatocellular carcinoma) and HT-29 (colon cancer) cell lines showed a dramatic decrease in cell growth proportional to the concentration of ZM 336372 added to the cell culture .

Mecanismo De Acción

Target of Action

ZM 336372 is a potent and selective inhibitor of the protein kinase c-Raf . The c-Raf protein is a part of the Ras/Raf/MEK/ERK pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis .

Mode of Action

ZM 336372 acts as an ATP-competitive inhibitor of c-Raf . It binds to the ATP-binding site of the c-Raf kinase, preventing ATP from binding and thus inhibiting the kinase’s activity . This inhibition is competitive with respect to ATP, as the IC50 value decreases with lower ATP concentrations and increases with higher ATP concentrations .

Biochemical Pathways

The primary biochemical pathway affected by ZM 336372 is the Ras/Raf/MEK/ERK pathway . By inhibiting c-Raf, ZM 336372 prevents the activation of downstream kinases MEK1/2 and ERK1/2 . This results in a decrease in the phosphorylation of these kinases, disrupting the signaling cascade and ultimately leading to growth inhibition in certain cell lines .

Pharmacokinetics

It is known that zm 336372 is soluble in dmso , suggesting that it may have good bioavailability when administered in a suitable formulation.

Result of Action

ZM 336372 has been shown to suppress growth and reduce bioactive hormone levels in carcinoid tumor cells . It also induces the cell cycle inhibitors p21 and p18, further contributing to its growth-suppressive effects . In solid tumor cell lines, ZM 336372 causes growth inhibition proportional to its concentration .

Action Environment

The action of ZM 336372 can be influenced by the concentration of ATP in the environment, as its inhibitory action is competitive with respect to ATP . .

Propiedades

IUPAC Name |

3-(dimethylamino)-N-[3-[(4-hydroxybenzoyl)amino]-4-methylphenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-15-7-10-18(24-23(29)17-5-4-6-19(13-17)26(2)3)14-21(15)25-22(28)16-8-11-20(27)12-9-16/h4-14,27H,1-3H3,(H,24,29)(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEFPDQFAZNXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C)NC(=O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274478 | |

| Record name | ZM 336372 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(dimethylamino)-N-(3-(4-hydroxybenzamido)-4-methylphenyl)benzamide | |

CAS RN |

208260-29-1 | |

| Record name | N-(5-(3-Dimethylaminobenzamido)-2-methylphenyl)-4-hydroxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208260291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZM 336372 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B1684289.png)

![5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide](/img/structure/B1684297.png)